6,7,8-trimethoxyquinazolin-4(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 6,7,8-trimethoxyquinazolin-4(3H)-one involves different chemical routes. One method includes the reaction of 4-chloro-6,7,8-trimethoxyquinazoline with aryl or benzyl amines under microwave irradiation in isopropyl alcohol, which provides a fast and efficient synthesis of N-substituted-4-aminoquinazoline compounds . Another approach involves the condensation of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones with different aromatic aldehydes to form Schiff bases . Additionally, the starting material 4-chloro-6,7,8-trimethoxyquinazoline has been synthesized from natural gallic acid by a novel route .
Molecular Structure Analysis
The molecular structure of the derivatives of this compound has been characterized using various spectroscopic techniques such as IR, (1)H NMR, (13)C NMR, and Mass spectral analysis . The molecular geometry has also been optimized using computational methods like density functional theory (DFT) and Hartree–Fock (HF) methods, providing insights into the chemical and molecular properties of these compounds .
Chemical Reactions Analysis
The chemical reactivity of these derivatives has been explored through their interactions with biological targets. For instance, compound 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline showed potent inhibitory action on cGMP-PDE, which is significant for cardiovascular effects . Schiff bases derived from this compound have exhibited anti-microbial activities against various bacterial and fungal strains .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been deduced from their structural analysis and biological activity studies. These compounds have shown varying degrees of solubility and stability, which are crucial for their biological efficacy. For example, the anti-proliferative activities of these compounds against cancer cells have been evaluated, although most of them exhibited weaker activity compared to the standard drug PD153035 . The thermodynamic properties and molecular electrostatic potential distribution of these compounds have also been investigated, providing further understanding of their stability and reactivity .
Scientific Research Applications
Synthesis and Biological Activity
6,7,8-trimethoxyquinazolin-4(3H)-one derivatives have been synthesized for potential biological activities. A study by Liu et al. (2007) involved creating N-substituted 4-amino-6,7,8-trimethoxyquinazoline compounds, which were evaluated for their anticancer activities against various cancer cells. The synthesis process originated from natural gallic acid and involved techniques like elemental analysis and NMR spectroscopy (Liu et al., 2007).
In Vitro Antitumor Activity
In another study by Liu et al. (2007), a series of 4-aminoquinazoline derivatives were prepared and tested for their ability to inhibit tumor cells. Some of these derivatives showed potent inhibitory effects in vitro, indicating their potential as anticancer agents (Liu et al., 2007).
Phosphodiesterase Inhibition
Takase et al. (1993) synthesized 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline, which exhibited strong inhibitory action on cyclic GMP phosphodiesterase (cGMP-PDE). This compound also showed potential in relaxing porcine coronary arteries, suggesting its utility in cardiovascular research (Takase et al., 1993).
Microwave-Assisted Synthesis
Liu et al. (2008) developed a microwave-assisted method to synthesize novel 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds. This method offered a more efficient approach for creating these compounds, which were then tested for anti-proliferative activities (Liu et al., 2008).
Anti-Tumor Activity Study
Huang et al. (2012) explored the action of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline on tumor cells, revealing its broad-spectrum anti-cancer activity. The study also investigated the mechanisms behind its anti-proliferative effects, contributing to the understanding of quinazoline derivatives in cancer treatment (Huang et al., 2012).
Novel Potential Alkaloidal System
Nagarajan et al. (1994) focused on the condensation of isoquinolines to produce novel naphthyridinones and benzazepinones, including 6,7,8-trimethoxy-isoquinoline derivatives. These compounds were predicted to have significant biological activities based on their structural properties (Nagarajan et al., 1994).
Pharmacokinetic Study
A study by Tokumura et al. (1994) developed an HPLC method to determine levels of a novel cyclic GMP phosphodiesterase inhibitor, including 6,7,8-trimethoxyquinazoline, in dog plasma. This contributed to pharmacokinetic understanding of the compound in living organisms (Tokumura et al., 1994).
Future Directions
Mechanism of Action
Target of Action
Quinazoline derivatives are known to interact with various targets, including epidermal growth factor receptors (egfr) and vascular endothelial growth factor receptors (vegfr) .
Mode of Action
It is known that quinazoline derivatives can inhibit the activity of their targets, such as egfr and vegfr, by binding to their atp-binding sites . This inhibits the phosphorylation and activation of these receptors, thereby disrupting the signal transduction pathways they are involved in .
Biochemical Pathways
Inhibition of egfr and vegfr can disrupt several downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation, survival, and angiogenesis .
Pharmacokinetics
Quinazoline derivatives are generally well absorbed and distributed in the body due to their lipophilic nature . They are metabolized in the liver and excreted through the kidneys .
Result of Action
Inhibition of egfr and vegfr can lead to decreased cell proliferation, increased apoptosis, and reduced angiogenesis .
Action Environment
Factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of many drugs .
properties
IUPAC Name |
6,7,8-trimethoxy-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-15-7-4-6-8(12-5-13-11(6)14)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRMRZIJVLFOOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)NC=N2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456970 | |
Record name | 6,7,8-trimethoxyquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16064-19-0 | |
Record name | 6,7,8-trimethoxyquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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